Formylvinylcyclopropane
Description
Formylvinylcyclopropane (C$6$H$7$O) is a cyclopropane derivative featuring a formyl (CHO) group and a vinyl (C=C) substituent. This compound is of significant interest in organic chemistry due to its strained cyclopropane ring, which imparts unique reactivity and stability compared to non-cyclic or less-strained analogs. The formyl group enhances electrophilicity, making it a versatile intermediate in synthetic pathways, particularly in cycloadditions and transition-metal-catalyzed reactions. Its structural complexity and electronic properties have been studied in contexts ranging from natural product synthesis to materials science .
Properties
IUPAC Name |
3-cyclopropylprop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-5-1-2-6-3-4-6/h1-2,5-6H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZDSVLUZALMOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100764-10-1 | |
| Record name | 3-cyclopropylprop-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Formylvinylcyclopropane can be synthesized through several methods. One common approach involves the cyclopropanation of vinyl compounds followed by formylation. For instance, the reaction of vinylcyclopropane with formylating agents such as formic acid or formyl chloride under controlled conditions can yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclopropanation reactions followed by formylation. The use of transition metal catalysts can enhance the efficiency and selectivity of these reactions .
Chemical Reactions Analysis
Types of Reactions: Formylvinylcyclopropane undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group can participate in electrophilic addition reactions, such as hydrohalogenation or hydration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrohalogenation (HX), hydration (H₂O/H⁺).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or hydrated derivatives.
Scientific Research Applications
Formylvinylcyclopropane has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the synthesis of complex organic molecules and materials with specific properties.
Mechanism of Action
The mechanism of action of formylvinylcyclopropane involves its ability to undergo ring-opening reactions and rearrangements. The vinylcyclopropane-cyclopentene rearrangement is a key reaction, where the compound undergoes a ring expansion to form cyclopentene derivatives. This rearrangement can proceed through a diradical-mediated two-step process or an orbital-symmetry-controlled pericyclic process, depending on the substrate and reaction conditions .
Comparison with Similar Compounds
Formylvinylcyclopropane shares structural and functional similarities with other cyclopropane derivatives and unsaturated carbonyl compounds. Below is a detailed comparison based on molecular structure, reactivity, and spectroscopic properties.
Structural and Functional Group Analysis
Key Observations :
- Strain Energy: this compound exhibits higher strain energy than Pestalafuranone A and F due to the electron-withdrawing formyl group, which exacerbates ring tension.
- Functional Groups: Unlike Pestalafuranone A (oxymethine) and F (methylene), this compound’s formyl group increases electrophilicity, enabling nucleophilic additions and metal coordination .
Reactivity Comparison
Key Findings :
- This compound’s formyl group directs regioselective transformations, unlike Pestalafuranones, where steric effects dominate.
- Vinylcyclopropane lacks electrophilic sites, resulting in lower reactivity in polar reactions compared to this compound .
Spectroscopic Properties
NMR Shifts (δ, ppm) :
Key Insights :
- The formyl group in this compound causes a distinct $^{13}$C-NMR signal at ~195 ppm, absent in Pestalafuranones.
- Pestalafuranone A’s oxymethine proton (δ$H$ 4.53) is markedly downfield compared to this compound’s vinyl protons (δ$H$ 5.90–6.10), reflecting differences in electron density .
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